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Compound of Interest

Methyl 3,3-dimethyl-4-
Compound Name:
oxobutanoate

Cat. No.: B8755618

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Methyl 3,3-dimethyl-4-oxobutanoate is a bifunctional ester-aldehyde. It serves as a "masked”
succinaldehyde derivative, where the gem-dimethyl group prevents enolization at the

-position to the aldehyde, directing nucleophilic attacks exclusively to the carbonyl carbon or
facilitating specific cyclization modes.
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Data

IUPAC Name

Methyl 3,3-dimethyl-4-oxobutanoate

Common Synonyms

Methyl 3,3-dimethylsuccinaldehydate; 3-
Methoxycarbonyl-2,2-dimethylpropanal

CAS Number 52398-45-5
Molecular Formula
Molecular Weight 144.17 g/mol

Physical State

Colorless to pale yellow oil

~80-85 °C (at reduced pressure, est.); Note:

Boiling Point N
Thermally sensitive
. Soluble in DCM, THF, EtOAc, MeOH; sparingly
Solubility ]
soluble in water
Air Sensitive. The aldehyde group oxidizes
Stability readily to the carboxylic acid (Monomethyl 2,2-

dimethylsuccinate).[1][2]

Spectroscopic Signature (Diagnhostic)

« NMR (270 MHz,
):
9.53 (s, 1H, CHO), 3.63 (s, 3H,
), 2.52 (s, 2H,
), 1.13 (s, 6H,
).[11[3]
e« IR (
): 1739

(Ester C=0), 1730
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(Aldehyde C=0).

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound.[4][5][6][7] The Siloxycyclopropane
Route is preferred for laboratory-scale precision (high purity), while the Ozonolysis Route is
relevant for industrial scale-up using terpene precursors.

Method A: The Siloxycyclopropane Ring-Opening (Lab
Scale)

This method, validated by Organic Syntheses, utilizes a carbenoid insertion strategy to build
the carbon skeleton with precise regiocontrol.

Protocol:

 Silyl Enol Ether Formation: Isobutyraldehyde is reacted with chlorotrimethylsilane (TMSCI)
and triethylamine in DMF/reflux to form 2-methyl-1-(trimethylsiloxy)propene.

o Cyclopropanation: The silyl enol ether reacts with methyl diazoacetate in the presence of a
copper(ll) acetylacetonate [

] catalyst. This yields the intermediate methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-
cyclopropanecarboxylate.[1]

» Regioselective Ring Opening: Treatment with triethylamine hydrofluoride (

) or dilute acid cleaves the cyclopropane ring. The push-pull electronic mechanism ensures
the aldehyde forms at the quaternary carbon center.

Method B: Ozonolysis of Methyl 3,3-Dimethyl-4-
pentenoate (Industrial)

This route leverages the availability of prenyl-derived precursors.

o Precursor: Methyl 3,3-dimethyl-4-pentenoate (derived from the Claisen rearrangement of 2-
methyl-3-buten-2-ol and trimethyl orthoacetate).[6]
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o Oxidative Cleavage: Ozonolysis (

) followed by reductive workup (DMS or

) cleaves the terminal alkene to yield the target aldehyde.

Visualization of Synthesis Pathways
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Figure 1: Convergent synthetic pathways.[8] The solid line represents the Organic Syntheses
method; the dashed line represents the oxidative cleavage route.

Reactivity & Applications in Drug Discovery[15]

The utility of methyl 3,3-dimethyl-4-oxobutanoate stems from its chemoselectivity. The
aldehyde is highly reactive towards nucleophiles, while the ester remains relatively inert under
mild conditions. The gem-dimethyl group provides steric bulk that protects the

-position and influences the conformation of downstream products.

Reductive Amination (Synthesis of Non-Natural Amino
Acids)

The aldehyde undergoes rapid reductive amination with primary or secondary amines. This is
extensively used to synthesize:
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o C Adrenergic Antagonists: Linking piperidine derivatives to the aldehyde followed by
reduction (using

) creates a stable amine linker.

e Pyrrolizidine Alkaloids: Cyclization precursors where the gem-dimethyl group directs the
folding of the carbon chain.

The Gem-Dimethyl Effect (Thorpe-ingold)

Incorporating this fragment into a drug molecule often improves:
 Solubility: Disrupts crystal lattice packing (lipophilicity modulation).
e Metabolic Stability: The quaternary carbon blocks

-oxidation and hinders enzymatic attack at adjacent sites.

» Cyclization Efficiency: In intramolecular reactions (e.g., forming lactams or lactones), the
gem-dimethyl group compresses the bond angle, favoring ring closure.

Wittig & Horner-Wadsworth-Emmons Reactions

The aldehyde reacts selectively with ylides to extend the carbon chain, retaining the ester
functionality for later derivatization (e.qg., hydrolysis to the acid).

Reaction Workflow Diagram

Amine (R-NH2)
+ NaBH(OAC)3
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Figure 2: Chemoselective transformations. The aldehyde serves as the primary reactive handle

(electrophile) while the ester remains intact.

Handling & Stability Protocols

Critical Warning: This compound is an aliphatic aldehyde and is prone to autoxidation.

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C.

Purification: Distillation should be performed under high vacuum to minimize thermal
exposure. If the product turns acidic (check pH or NMR for carboxylic acid peak), it can be
filtered through a short plug of basic alumina or silica to remove the acid byproduct before
use.

Usage: Best generated ex situ or used immediately after opening. For sensitive applications
(e.q., precise stoichiometric titrations), titrate the aldehyde content using hydroxylamine
hydrochloride before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

Organic Syntheses Procedure [orgsyn.org]
prepchem.com [prepchem.com]
orgsyn.org [orgsyn.org]

1.
2.
3.
¢ 4. chem.libretexts.org [chem.libretexts.org]
5. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]
6.

CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents
[patents.google.com]

e 7.W02018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google
Patents [patents.google.com]

¢ 8. Full text of "Organic Syntheses Collective Volumes 1-9" [archive.org]

e 9. Former Topics ¢ Reil3ig Group ¢ Department of Biology, Chemistry, Pharmacy [bcp.fu-
berlin.de]

¢ To cite this document: BenchChem. [Methyl 3,3-Dimethyl-4-oxobutanoate: Technical Profile
& Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8755618/docs#methyl-3-3-dimethyl-4-oxobutanoate-
technical-profile-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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